molecular formula C13H20N4O2S B12271022 4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-ethylpyrimidine

4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-ethylpyrimidine

Cat. No.: B12271022
M. Wt: 296.39 g/mol
InChI Key: ZLLVHOZYNIBEOP-UHFFFAOYSA-N
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Description

4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-ethylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety and a cyclopropanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-ethylpyrimidine typically involves the following steps:

    Formation of the pyrimidine core: The pyrimidine ring can be synthesized through a condensation reaction involving ethyl acetoacetate and guanidine under basic conditions.

    Introduction of the piperazine moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where the pyrimidine core reacts with piperazine in the presence of a suitable base.

    Cyclopropanesulfonylation: The final step involves the introduction of the cyclopropanesulfonyl group. This can be achieved by reacting the piperazine-substituted pyrimidine with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-ethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-ethylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-ethylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine
  • 4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-methoxypyrimidine
  • 4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]quinazoline

Uniqueness

4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-ethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H20N4O2S

Molecular Weight

296.39 g/mol

IUPAC Name

4-(4-cyclopropylsulfonylpiperazin-1-yl)-6-ethylpyrimidine

InChI

InChI=1S/C13H20N4O2S/c1-2-11-9-13(15-10-14-11)16-5-7-17(8-6-16)20(18,19)12-3-4-12/h9-10,12H,2-8H2,1H3

InChI Key

ZLLVHOZYNIBEOP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)N2CCN(CC2)S(=O)(=O)C3CC3

Origin of Product

United States

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